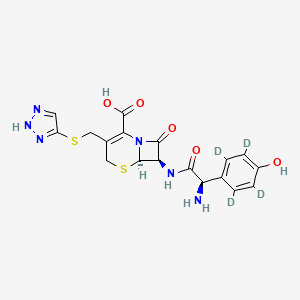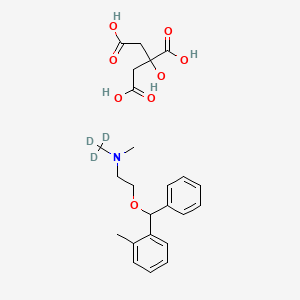
Orphenadrine-d3 Citrate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orphenadrine-d3 (citrate) is a deuterated form of orphenadrine citrate, a centrally acting skeletal muscle relaxant. It is primarily used to relieve discomfort associated with acute, painful musculoskeletal conditions. The compound is a muscarinic antagonist and is also used to treat drug-induced parkinsonism and muscle spasms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of orphenadrine-d3 (citrate) involves the incorporation of deuterium atoms into the orphenadrine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of orphenadrine-d3 (citrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure efficient deuteration. The final product is purified through crystallization or chromatography techniques to obtain high-purity orphenadrine-d3 (citrate) .
Analyse Chemischer Reaktionen
Types of Reactions: Orphenadrine-d3 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Orphenadrine-d3 (citrate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of orphenadrine in pharmaceutical formulations.
Biology: Studied for its effects on muscarinic receptors and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating muscle spasms, parkinsonism, and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of orphenadrine-based medications
Wirkmechanismus
Orphenadrine-d3 (citrate) exerts its effects by binding to and inhibiting muscarinic receptors and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in muscle spasms and pain. The compound also has anticholinergic properties, which contribute to its effectiveness in treating parkinsonism. The central nervous system actions of orphenadrine-d3 (citrate) are responsible for its muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms. It has a different mechanism of action, primarily acting on the central nervous system to reduce muscle hyperactivity.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons. It is used for short-term treatment of muscle spasms and has a shorter half-life compared to orphenadrine.
Methocarbamol: A centrally acting muscle relaxant used to relieve muscle pain and spasms.
Uniqueness of Orphenadrine-d3 (citrate): Orphenadrine-d3 (citrate) is unique due to its deuterated form, which provides enhanced stability and potentially different pharmacokinetic properties compared to non-deuterated orphenadrine. This can lead to improved efficacy and reduced side effects in therapeutic applications.
Eigenschaften
Molekularformel |
C24H31NO8 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
InChI-Schlüssel |
MMMNTDFSPSQXJP-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


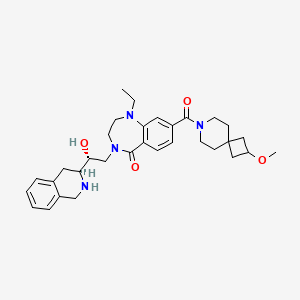


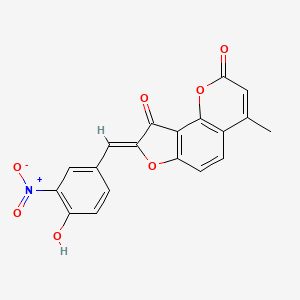
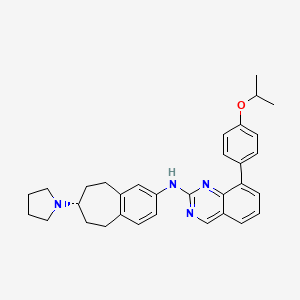
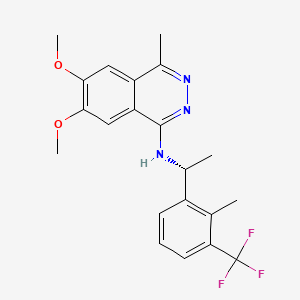
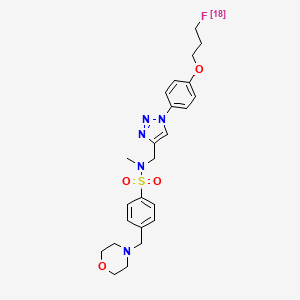
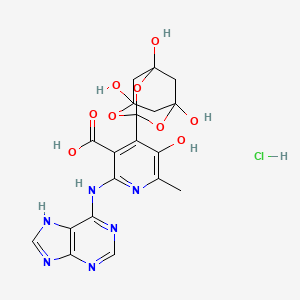

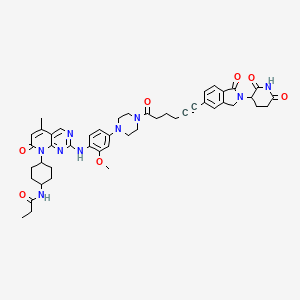

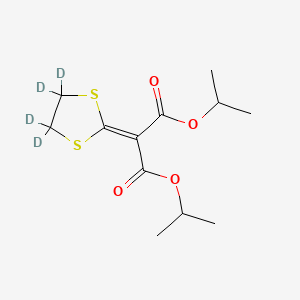
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
